molecular formula C19H19NO5 B3288298 methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate CAS No. 851678-66-5

methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B3288298
CAS No.: 851678-66-5
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by its complex structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to an amino acid backbone. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Fmoc-DL-serine methyl ester, also known as “methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate” or “methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate”, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The development of the Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

Result of Action

The primary result of the action of Fmoc-DL-serine methyl ester is the protection of the amino group during peptide synthesis . This allows for the successful formation of peptide bonds without interference from the amino group .

Action Environment

The action of Fmoc-DL-serine methyl ester is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound is stable under acidic conditions , which is beneficial during certain stages of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate typically involves the following steps:

  • Activation of the Fluoren-9-ylmethanol: The fluoren-9-ylmethanol is activated using a carbonylating agent to form the fluoren-9-ylmethoxy carbonyl group.

  • Coupling with the Amino Acid Backbone: The activated fluoren-9-ylmethoxy carbonyl group is then coupled with the amino acid backbone, specifically targeting the amino group.

  • Methylation: The resulting compound is methylated to introduce the methyl ester group at the carboxyl end.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The amino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted amino acids.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.

  • Biology: Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Similar structure but with a methoxy group instead of a hydroxyl group.

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine: Similar structure but with an alanine backbone instead of a hydroxypropanoate backbone.

Uniqueness: Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its ability to undergo various reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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